

Comprehensive Spectroscopic Profiling of Benzyl Vinyl Carbonate

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Compound of Interest

Compound Name: Benzyl vinyl carbonate

CAS No.: 113150-67-7

Cat. No.: B116827

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Executive Summary

Benzyl vinyl carbonate (BVC) is a critical bifunctional monomer and protecting group reagent used in the synthesis of pharmaceuticals, particularly for introducing the vinyloxycarbonyl (VOC) moiety. Its dual functionality—combining a polymerizable vinyl group with a labile benzyl carbonate—makes it invaluable for creating prodrugs, cross-linking agents, and functionalized polymers.

This technical guide provides an authoritative breakdown of the spectroscopic data (NMR, IR, MS) required for the rigorous characterization of BVC. It details the causal relationships between molecular structure and spectral signals, ensuring that researchers can validate compound identity and purity with high confidence.

Molecular Profile & Synthesis Strategy

Structural Overview

- IUPAC Name: Benzyl ethenyl carbonate
- CAS Number: 113150-67-7[1][2]
- Molecular Formula: C₁₀H₁₀O₃[2]
- Molecular Weight: 178.19 g/mol [2]

Synthesis Protocol (Vinyl Chloroformate Route)

The most efficient synthesis involves the nucleophilic substitution of vinyl chloroformate with benzyl alcohol. This method is preferred over the mercury-catalyzed transesterification of vinyl acetate due to higher yields and simpler purification.

Reagents:

- Benzyl Alcohol (1.0 eq)
- Vinyl Chloroformate (1.1 eq)
- Pyridine (1.2 eq) or Triethylamine
- Dichloromethane (DCM, anhydrous)

Methodology:

- Setup: Flame-dry a 250 mL round-bottom flask under N₂ atmosphere. Charge with Benzyl Alcohol and DCM.[3]
- Cooling: Cool the solution to 0°C using an ice/water bath to suppress polymerization and side reactions.
- Addition: Add Pyridine dropwise. Subsequently, add Vinyl Chloroformate dropwise over 30 minutes. Note: The reaction is exothermic; temperature control is critical to prevent decarboxylation.
- Workup: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Quench with water.[3] Wash organic layer with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.[3]
- Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc) or vacuum distillation (if scale permits).



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Caption: Step-by-step synthesis workflow for **Benzyl Vinyl Carbonate** via Vinyl Chloroformate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of BVC is distinct due to the deshielding effect of the carbonate group on the vinyl protons.

^1H NMR (400 MHz, CDCl_3)

The vinyl group forms an AMX spin system (or ABC depending on resolution), characterized by three distinct signals. The proton geminal to the oxygen (

) is significantly downfield.

Proton Assignment	Shift (δ , ppm)	Multiplicity	Integration	Coupling Constants (, Hz)	Structural Context
Ar-H	7.30 – 7.45	Multiplet	5H	-	Phenyl ring protons.
Vinyl	7.06	dd	1H	,	Geminal to carbonate oxygen; highly deshielded.
Benzyl	5.21	Singlet	2H	-	Benzylic methylene; diagnostic singlet.
Vinyl	4.92	dd	1H	,	Terminal vinyl proton (trans to O).
Vinyl	4.60	dd	1H	,	Terminal vinyl proton (cis to O).

^{13}C NMR (100 MHz, CDCl_3)

The carbonyl carbon is the most deshielded signal, appearing in the carbonate region (~153 ppm), distinct from esters (~170 ppm).

Carbon Assignment	Shift (δ , ppm)	Structural Context
C=O (Carbonate)	153.2	Carbonyl carbon; key diagnostic peak.
Vinyl CH	142.5	Alpha-carbon of vinyl group; deshielded by oxygen.
Ar-C (IpsO)	135.1	Quaternary aromatic carbon.
Ar-C	128.6, 128.5, 128.3	Ortho, meta, para aromatic carbons.
Vinyl	98.4	Terminal vinyl carbon; significantly shielded.
Benzyl	70.1	Benzylic carbon attached to oxygen.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carbonate linkage and the terminal alkene.

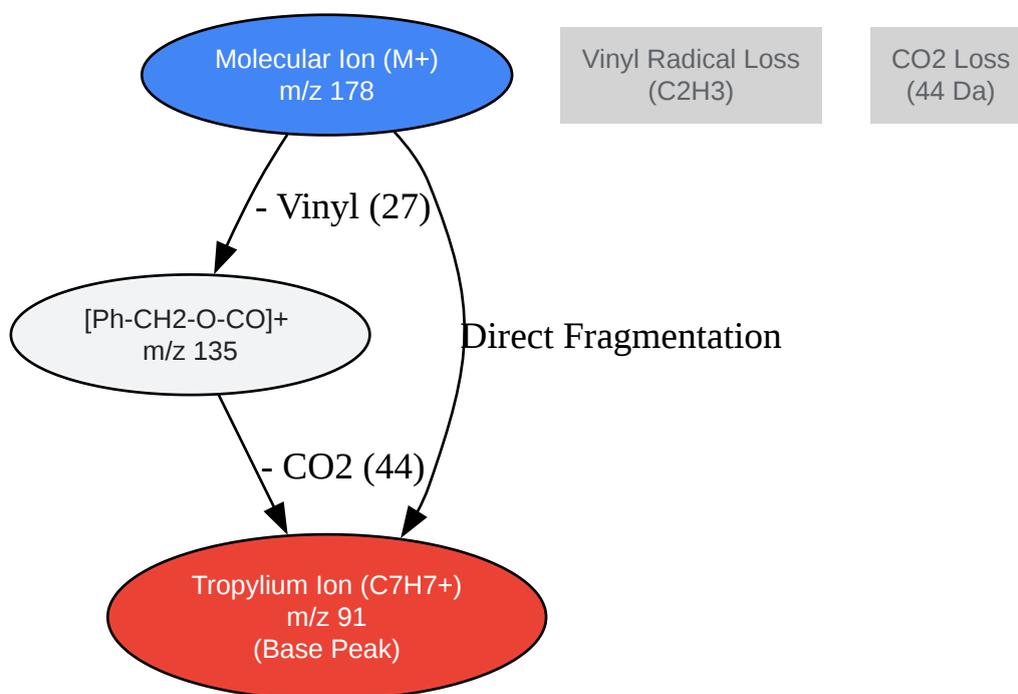
Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment
C=O ^{[3][4]} Stretch	1755 - 1765	Strong	Carbonate carbonyl. Higher frequency than typical esters due to electronegative oxygen flanking.
C=C Stretch	1640 - 1650	Medium	Vinyl double bond.
C-O Stretch	1230 - 1260	Strong	C-O-C asymmetric stretch of the carbonate.
C-H (Aromatic)	3030 - 3060	Weak	Aromatic C-H stretching.
C-H (Aliphatic)	2950	Weak	Methylene C-H stretching.

Mass Spectrometry (MS)

BVC is labile under electron ionization (EI) conditions. The molecular ion () is often weak. The fragmentation pattern is dominated by the stability of the benzyl cation (tropylium ion).

Fragmentation Pathway:

- Molecular Ion: m/z 178 ()^[2]
- Loss of Vinyl/CO₂: Rapid decarboxylation leads to the benzyl cation.
- Base Peak: m/z 91 (Tropylium ion,).



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Caption: Primary fragmentation pathway of **Benzyl Vinyl Carbonate** in EI-MS.

Quality Control & Impurity Profiling

When analyzing BVC, specific impurities indicate synthesis or storage failure.

- Benzyl Alcohol (Precursor):
 - Detection: Broad OH stretch at $\sim 3400\text{ cm}^{-1}$ (IR); Triplet at 3.6 ppm (^1H NMR, if in and not exchanging).
 - Cause: Incomplete reaction or hydrolysis.
- Poly(**benzyl vinyl carbonate**):
 - Detection: Broadening of all NMR signals; disappearance of vinyl protons (7.06, 4.92, 4.60 ppm).
 - Cause: Spontaneous polymerization due to lack of stabilizer (e.g., BHT) or heat exposure.

- Benzyl Chloride:
 - Detection: Shift of benzylic to ~4.6 ppm.
 - Cause: Reaction with HCl if pyridine removal was inefficient.

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